molecular formula C8H3Cl2F2NO B1410870 2,4-Dichloro-5-(difluoromethoxy)benzonitrile CAS No. 1806275-75-1

2,4-Dichloro-5-(difluoromethoxy)benzonitrile

Cat. No.: B1410870
CAS No.: 1806275-75-1
M. Wt: 238.01 g/mol
InChI Key: UPLNHNUPBVXYSS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzonitrile is a chemical compound known for its unique structural properties and diverse applications in various fields. It is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a benzonitrile moiety. This compound is often utilized in scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the difluoromethoxy group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Coupling Reactions: The benzonitrile moiety allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acids or related compounds.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 4-(Difluoromethoxy)benzonitrile

Comparison: Compared to these similar compounds, 2,4-Dichloro-5-(difluoromethoxy)benzonitrile is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct reactivity and stability. Its difluoromethoxy group enhances its chemical and biological properties, making it more effective in certain applications .

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNHNUPBVXYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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